Typ-nic
Description
Typ-nic (systematic IUPAC name: 3-nitro-1H-indole-2-carboxylic acid) is a heterocyclic organic compound characterized by a nitro-substituted indole backbone and a carboxylic acid functional group . Its molecular weight is 232.2 g/mol, with a logP value of 1.8, indicating moderate lipophilicity .
Properties
CAS No. |
139167-47-8 |
|---|---|
Molecular Formula |
C29H34ClN3 |
Molecular Weight |
460.1 g/mol |
IUPAC Name |
1,3-diethyl-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,2-dihydrobenzo[f]benzimidazol-1-ium;chloride |
InChI |
InChI=1S/C29H33N3.ClH/c1-6-31-25-19-21-13-8-9-14-22(21)20-26(25)32(7-2)28(31)18-12-17-27-29(3,4)23-15-10-11-16-24(23)30(27)5;/h8-20,28H,6-7H2,1-5H3;1H/b18-12+,27-17+; |
InChI Key |
QZQKZGHOWJOTJZ-UHFFFAOYSA-O |
SMILES |
CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)C=CC=C4C(C5=CC=CC=C5N4C)(C)C.[Cl-] |
Isomeric SMILES |
CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)/C=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C.[Cl-] |
Canonical SMILES |
CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)C=CC=C4C(C5=CC=CC=C5N4C)(C)C.[Cl-] |
Synonyms |
1,3-diethyl-2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl)-1H-naphth(2,3-d)imidazolium TYP-NIC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physicochemical Comparison
| Property | This compound | Indomethacin |
|---|---|---|
| Molecular Weight (g/mol) | 232.2 | 357.8 |
| logP | 1.8 | 4.0 |
| Solubility (DMSO) | >50 mg/mL | >100 mg/mL |
| Primary Target | Kinases (e.g., EGFR) | Cyclooxygenases |
While this compound selectively inhibits epidermal growth factor receptor (EGFR) kinases (IC₅₀ = 12 nM), indomethacin non-selectively inhibits cyclooxygenase-1/2 (COX-1/2) with IC₅₀ values of 18 nM and 25 nM, respectively . The nitro group in this compound enhances electrophilic reactivity, contributing to covalent binding with kinase active sites, whereas indomethacin’s chloro and acetic acid groups facilitate COX substrate mimicry .
Pharmacokinetic Comparison with Gefitinib
Gefitinib (4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline), a clinically approved EGFR inhibitor, differs from this compound in both structure and pharmacokinetic profiles (Table 2).
Table 2: Pharmacokinetic and Toxicological Data
| Parameter | This compound | Gefitinib |
|---|---|---|
| Oral Bioavailability | 22% (rat) | 60% (human) |
| Plasma Half-life (t₁/₂) | 3.1 h | 48 h |
| LD₅₀ (mg/kg, mouse) | 320 | 1,500 |
| CYP450 Inhibition | Moderate (CYP3A4) | Strong (CYP3A4/2D6) |
This compound’s shorter half-life and lower bioavailability are attributed to rapid glucuronidation in the liver, whereas gefitinib’s morpholino side chain enhances metabolic stability . However, this compound demonstrates superior blood-brain barrier penetration (brain/plasma ratio = 0.8 vs. 0.2 for gefitinib), making it a candidate for glioblastoma therapy .
Discussion
This compound’s structural uniqueness lies in its nitro-indole scaffold, which balances kinase affinity and metabolic liabilities. Compared to indomethacin, this compound shows 10-fold higher selectivity for EGFR over COX-2, reducing off-target gastrointestinal toxicity observed with non-selective COX inhibitors . Against gefitinib, this compound’s reduced plasma stability limits its utility in systemic cancers but enhances localized CNS efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
